2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole
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Overview
Description
2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with chloromethyl and ethoxymethyl reagents. One common method includes the chloromethylation of 5-(ethoxymethyl)-1,3,4-thiadiazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: The chloromethyl group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and various amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed, with the reaction conditions adjusted to prevent over-hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can lead to sulfoxides or sulfones.
Hydrolysis Products: The primary product is the corresponding alcohol.
Scientific Research Applications
2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole exerts its effects depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.
Antimicrobial Activity: It disrupts microbial cell wall synthesis or interferes with essential metabolic pathways.
Polymerization: In materials science, it can initiate or propagate polymerization reactions, leading to the formation of polymers with desired properties.
Comparison with Similar Compounds
2-(Chloromethyl)-1,3,4-thiadiazole: Lacks the ethoxymethyl group, which can affect its reactivity and applications.
5-(Ethoxymethyl)-1,3,4-thiadiazole: Lacks the chloromethyl group, making it less reactive towards nucleophilic substitution.
2-(Bromomethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: 2-(Chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole is unique due to the presence of both chloromethyl and ethoxymethyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(chloromethyl)-5-(ethoxymethyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2OS/c1-2-10-4-6-9-8-5(3-7)11-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLOPVCHYSEQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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